![molecular formula C12H11IO B175212 2-Ethoxy-1-iodonaphthalene CAS No. 104296-15-3](/img/structure/B175212.png)
2-Ethoxy-1-iodonaphthalene
Overview
Description
2-Ethoxy-1-iodonaphthalene is an organic compound with the molecular formula C12H11IO It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and an iodine atom is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxynaphthalene. This can be achieved by reacting 2-ethoxynaphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-1-borononaphthalene is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2-ethoxynaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-ethoxy-1-aminonaphthalene, 2-ethoxy-1-thionaphthalene, or 2-ethoxy-1-alkoxynaphthalene.
Oxidation: Formation of 2-ethoxy-1-naphthaldehyde or 2-ethoxy-1-naphthoic acid.
Reduction: Formation of 2-ethoxynaphthalene.
Scientific Research Applications
Synthetic Methodologies
Cross-Coupling Reactions
2-Ethoxy-1-iodonaphthalene serves as an important electrophile in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It has been employed in palladium-catalyzed reactions to synthesize complex organic molecules. For instance, it can be utilized in the Suzuki and Stille coupling reactions to produce substituted naphthalene derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Electrophilic Aromatic Substitution
The compound can also undergo electrophilic aromatic substitution reactions. It has been shown to react with various nucleophiles under mild conditions, allowing for the regioselective synthesis of functionalized naphthalenes. This property is particularly useful for creating compounds with specific electronic properties that can be tailored for applications in materials science and organic electronics .
Potential Anticancer Agents
Research indicates that derivatives of this compound exhibit potential anticancer activity. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. Studies have demonstrated that iodonaphthalene derivatives can induce apoptosis in cancer cells, making them candidates for further development into therapeutic agents .
Protein Tyrosine Phosphatase Inhibitors
Compounds containing the iodonaphthalene moiety, including this compound, have been investigated as inhibitors of protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes. The difluoromethylphosphonate derivatives synthesized from iodonaphthalene have shown promising results in this area .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethoxy-1-iodonaphthalene in chemical reactions involves the activation of the iodine atom, which serves as a leaving group in substitution reactions. The ethoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. In biological systems, the iodine atom can be used for radiolabeling, allowing for the tracking and imaging of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-iodonaphthalene: Similar structure but with the iodine atom at the sixth position.
2-Methoxy-1-iodonaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Iodonaphthalene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Uniqueness
2-Ethoxy-1-iodonaphthalene is unique due to the presence of both an ethoxy group and an iodine atom on the naphthalene ring. This combination allows for versatile reactivity in both nucleophilic substitution and oxidative processes, making it a valuable compound in synthetic chemistry and various applications.
Biological Activity
2-Ethoxy-1-iodonaphthalene is a compound of interest due to its potential biological activities, particularly in the context of thyroid hormone modulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on enzymatic pathways, and relevant research findings.
Chemical Structure and Properties
This compound is a substituted naphthalene derivative characterized by an ethoxy group and an iodine atom. Its molecular formula is CHI O, and it belongs to a class of compounds known for their diverse biological activities, including potential roles in endocrine disruption.
The primary biological activity associated with this compound involves its interaction with deiodinase enzymes, which are crucial for the metabolism of thyroid hormones. These enzymes (DIO1, DIO2, and DIO3) regulate the conversion of thyroxine (T4) to triiodothyronine (T3), the active form of thyroid hormone. Inhibition of these enzymes can lead to significant alterations in thyroid hormone levels, impacting various physiological processes.
Enzymatic Inhibition Studies
Recent studies have screened various environmental chemicals for their ability to inhibit deiodinase activity. Although specific data on this compound is limited, related compounds have shown varying degrees of inhibition. For instance, the following table summarizes findings from studies on related iodinated compounds:
Compound | Enzyme Inhibited | IC50 (μM) | Reference |
---|---|---|---|
6-Propyl-2-thiouracil | DIO1 | 5.4 | |
Xanthohumol | DIO2/DIO3 | 0.8/0.3 | |
This compound | TBD | TBD | TBD |
Note: "TBD" indicates that specific IC50 values for this compound are currently unavailable.
Thyroid Hormone Disruption
Research has indicated that compounds structurally similar to this compound may disrupt thyroid hormone signaling pathways. For example, studies have demonstrated that certain iodinated compounds can inhibit deiodinase activity, leading to altered T3/T4 ratios in vivo. This disruption can manifest in various health issues, including developmental and metabolic disorders.
In one case study involving a related iodinated compound, researchers observed significant changes in thyroid hormone levels in treated animals compared to controls. The implications of these findings suggest that similar effects could be expected with this compound due to its structural characteristics.
Toxicological Considerations
While the biological activity of this compound is promising, potential toxicity must also be considered. The compound's ability to interfere with hormonal pathways raises concerns about its safety profile. Toxicological assessments are necessary to evaluate the risks associated with exposure to this compound.
Properties
IUPAC Name |
2-ethoxy-1-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHOMBAODDWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468116 | |
Record name | 2-Ethoxy-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-15-3 | |
Record name | 2-Ethoxy-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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